7,9-Hexadecadiyne

Description

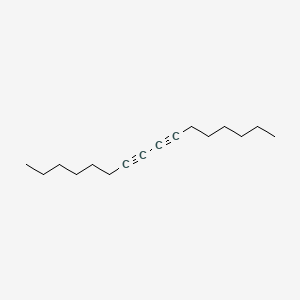

7,9-Hexadecadiyne (C₁₆H₂₄) is a linear aliphatic diyne with triple bonds at positions 7 and 9. It is primarily utilized in organic synthesis as a precursor for stereoselective catalytic reactions, such as hydrophosphination, and as a byproduct in Sonogashira coupling processes. Its structure enables unique reactivity patterns due to the conjugated nature of the triple bonds, which influences regioselectivity and product stereochemistry in organometallic transformations .

Properties

CAS No. |

18277-20-8 |

|---|---|

Molecular Formula |

C16H26 |

Molecular Weight |

218.38 g/mol |

IUPAC Name |

hexadeca-7,9-diyne |

InChI |

InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

NBHZWTSKGTYSSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC#CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Hexadecadiyne typically involves the reaction of a halogenated alkyne with a metal alkyne, catalyzed by an alkali metal or a transition metal. One common method is the Sonogashira coupling reaction, where vinylidene chloride reacts with 1-octyne in the presence of a palladium catalyst and copper(I) iodide .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with adjustments to optimize yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 7,9-Hexadecadiyne undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diols or carboxylic acids.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Diols, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

7,9-Hexadecadiyne has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of unsaturated polymers and other complex organic molecules.

Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized as an additive in lubricants, plasticizers, and other industrial products

Mechanism of Action

The mechanism of action of 7,9-Hexadecadiyne involves its ability to participate in various chemical reactions due to the presence of carbon-carbon triple bonds. These triple bonds make it highly reactive, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the type of reaction it undergoes, such as oxidation, reduction, or substitution .

Comparison with Similar Compounds

Structural Isomers and Homologs

The following table summarizes key structural and synthetic differences between 7,9-Hexadecadiyne and related alkynes:

Reactivity in Catalytic Hydrophosphination

This compound exhibits distinct stereoselectivity when subjected to ytterbium-catalyzed hydrophosphination with Ph₂PH, yielding the (Z,Z)-bis(diphenylphosphinyl)diene 96 in high selectivity (Scheme 51 in ). In contrast, the branched diyne 2,2,7,7-tetramethyl-3,5-octadiyne produces a mixture of diene 97 and allene 98 , with the latter dominating. This highlights the role of steric hindrance and triple bond positioning in directing reaction pathways .

Key Research Findings

- Catalytic Specificity: Organolanthanide complexes (e.g., Yb-imine catalysts) selectively activate this compound for hydrophosphination, whereas bulkier diynes favor allene formation due to steric effects .

- Byproduct Mitigation : Optimizing vinylidene chloride stoichiometry (≥1.5 equivalents) reduces this compound formation to <5%, enhancing yields of target enynes .

Notes on Non-Comparable Compounds

Several compounds in the evidence, such as 7,9(11)-diene-type triterpenes (e.g., lanosta-7,9(11)-dienes from Poria cocos), share numerical nomenclature but belong to entirely distinct chemical classes (steroids vs. alkynes). These triterpenes exhibit biological activities (e.g., antitumor effects) unrelated to the synthetic utility of this compound and are excluded from this comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.